![molecular formula C20H27NO5 B14946503 Cyclohex-2-enone, 2-[2-(3,4-diethoxyphenyl)acetyl]-3-(2-hydroxyethylamino)-](/img/structure/B14946503.png)
Cyclohex-2-enone, 2-[2-(3,4-diethoxyphenyl)acetyl]-3-(2-hydroxyethylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-3-[(2-HYDROXYETHYL)AMINO]-2-CYCLOHEXEN-1-ONE is a complex organic compound characterized by its unique structure, which includes a cyclohexenone ring, a hydroxyethylamino group, and a diethoxyphenylacetyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-3-[(2-HYDROXYETHYL)AMINO]-2-CYCLOHEXEN-1-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the diethoxyphenylacetyl intermediate: This step involves the reaction of 3,4-diethoxybenzaldehyde with an appropriate acetylating agent under acidic or basic conditions.
Cyclohexenone formation: The intermediate is then subjected to a cyclization reaction to form the cyclohexenone ring.
Introduction of the hydroxyethylamino group: The final step involves the reaction of the cyclohexenone intermediate with an appropriate amine, such as ethanolamine, under controlled conditions to introduce the hydroxyethylamino group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-3-[(2-HYDROXYETHYL)AMINO]-2-CYCLOHEXEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-3-[(2-HYDROXYETHYL)AMINO]-2-CYCLOHEXEN-1-ONE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-3-[(2-HYDROXYETHYL)AMINO]-2-CYCLOHEXEN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
Mescaline: A related compound with psychoactive properties.
Bevantolol: A beta-blocker synthesized using similar intermediates.
Uniqueness
2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-3-[(2-HYDROXYETHYL)AMINO]-2-CYCLOHEXEN-1-ONE is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Propiedades
Fórmula molecular |
C20H27NO5 |
|---|---|
Peso molecular |
361.4 g/mol |
Nombre IUPAC |
(2Z)-2-[2-(3,4-diethoxyphenyl)-1-hydroxyethylidene]-3-(2-hydroxyethylimino)cyclohexan-1-one |
InChI |
InChI=1S/C20H27NO5/c1-3-25-18-9-8-14(13-19(18)26-4-2)12-17(24)20-15(21-10-11-22)6-5-7-16(20)23/h8-9,13,22,24H,3-7,10-12H2,1-2H3/b20-17-,21-15? |
Clave InChI |
ZPUSTCNPNFSPBZ-SWZPCTOVSA-N |
SMILES isomérico |
CCOC1=C(C=C(C=C1)C/C(=C/2\C(=NCCO)CCCC2=O)/O)OCC |
SMILES canónico |
CCOC1=C(C=C(C=C1)CC(=C2C(=NCCO)CCCC2=O)O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


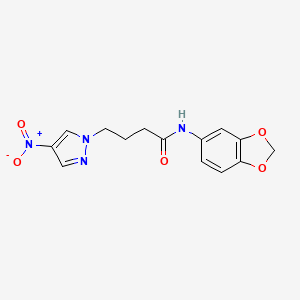
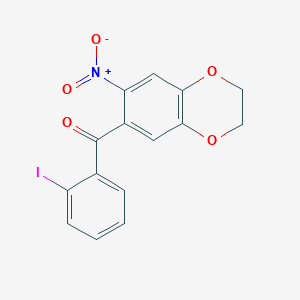
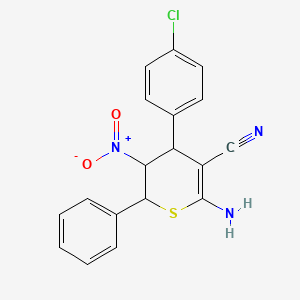
![2-(2-fluorophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide](/img/structure/B14946437.png)
![N-(4-{[1-(2,6-dichlorobenzyl)-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl]acetyl}phenyl)-2,2-dimethylpropanamide](/img/structure/B14946445.png)
![2-[5-(2,4-dichlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]acetamide](/img/structure/B14946450.png)
![Ethyl 6-{[(2,5-dichlorophenyl)sulfanyl]methyl}-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B14946453.png)
![4-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]naphthalene-1-sulfonamide](/img/structure/B14946455.png)
![1'-{2-[(3,4-Dichlorophenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B14946473.png)
![2-(4-iodo-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B14946477.png)
![2-iodo-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide](/img/structure/B14946482.png)
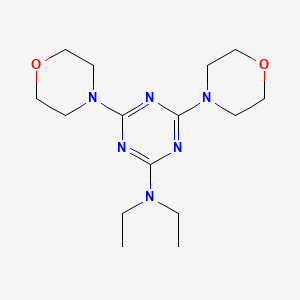
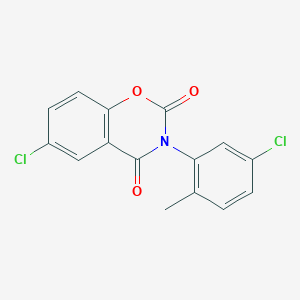
![3,4-dimethyl-5-nitropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14946498.png)
